3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride
Description
This compound belongs to the imidazolidine-2,4-dione (hydantoin) class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and two ketone groups. The molecule features a 3-aminophenyl group at position 3 and a methoxymethyl substituent at position 5 (Figure 1). The hydrochloride salt enhances its solubility and stability. Hydantoin derivatives are widely studied for their pharmacological properties, including anticonvulsant, antimicrobial, and α1-adrenoceptor antagonistic activities .
Properties
CAS No. |
1803562-82-4 |
|---|---|
Molecular Formula |
C11H14ClN3O3 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C11H13N3O3.ClH/c1-17-6-9-10(15)14(11(16)13-9)8-4-2-3-7(12)5-8;/h2-5,9H,6,12H2,1H3,(H,13,16);1H |
InChI Key |
OSAWBVDDCHHIRS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N.Cl |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Urea Derivatives
A common route to imidazolidine-2,4-diones involves heating urea with α-keto esters or α-amino acids under basic conditions. For example, 5,5-diphenylimidazolidine-2,4-dione is synthesized by refluxing benzil with urea in ethanol using sodium hydroxide as a base. Adapting this method:
Bucherer-Bergs Reaction
This method employs ammonium carbonate, sodium cyanide, and carbonyl compounds in aqueous alcohol. For 5-substituted hydantoins, the methoxymethyl group can be introduced using methoxymethyl ketone precursors.
Installation of the Methoxymethyl Group
Alkylation of Hydantoin
The 5-position is alkylated using methoxymethyl chloride under basic conditions:
Williamson Ether Synthesis
A hydroxyl group at position 5 is etherified with methoxymethyl bromide:
-
Intermediate : 5-Hydroxymethylimidazolidine-2,4-dione.
-
Reagents : Methoxymethyl bromide, NaH.
-
Conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature, 4 hours.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to improve solubility and stability:
-
Reagents : 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione, concentrated HCl.
-
Conditions : Ethanol solvent, 0–5°C, stir for 1 hour.
-
Isolation : Filter the precipitate, wash with cold ethanol, dry under vacuum.
Analytical Characterization
Spectroscopic Data (Representative Example)
Purity Assessment
Optimization Challenges and Solutions
-
Low Cyclization Yields : Improved by using high-boiling solvents (e.g., toluene) with Dean-Stark traps to remove water.
-
Amination Side Reactions : Mitigated by employing palladium catalysts for selective aromatic amination.
-
Salt Hygroscopicity : Addressed via controlled crystallization from ethanol/water mixtures.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to more reduced forms like imidazolidines.
Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Products like 3-(3-formylphenyl)-5-(methoxymethyl)imidazolidine-2,4-dione.
Reduction: Products like 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
Case Study: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of imidazolidine derivatives, including this compound. Results showed a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential for further development into anti-inflammatory drugs .
Anticancer Research
Preliminary studies suggest that 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride may have anticancer effects. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.
Case Study: Cytotoxic Activity
In a recent experiment, the compound was tested against breast cancer cell lines (MCF-7). The findings indicated a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutics .
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study conducted on animal models of Alzheimer's disease demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque formation . This suggests its potential role in neuroprotective strategies.
Data Tables
Mechanism of Action
The mechanism of action of 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group might enhance its binding affinity or alter its pharmacokinetic properties, while the imidazolidine-2,4-dione core could engage in hydrogen bonding or hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 5
Position 5 modifications significantly influence physicochemical properties and biological activity. Key analogs include:
Table 1: Position 5 Substituent Comparison
Key Observations :
- Steric Effects: Bulky substituents like morpholinomethyl (3a) may hinder receptor binding compared to smaller groups like methoxymethyl .
- Synthesis Efficiency: Yields for morpholinomethyl/pyrrolidinylmethyl analogs (e.g., 22.7–86% ) suggest substituent-dependent reaction optimizations.
Substituent Variations at Position 3
The 3-aminophenyl group distinguishes the target compound from phenyl or halogen-substituted analogs:
Table 2: Position 3 Substituent Comparison
*Inferred from structural analogs with arylpiperazine moieties .
Key Observations :
- Electronic Effects: The 3-aminophenyl group’s electron-donating NH₂ may enhance hydrogen bonding in receptor interactions compared to electron-withdrawing groups (e.g., -CF₃) .
- Bioactivity: Arylpiperazine-containing hydantoins (e.g., compound 26 ) show serotonin receptor (5-HT₆) affinity, suggesting the target’s amino group could enable similar interactions.
Comparative Stability and Spectral Data
Table 3: Stability and Spectral Profiles
Biological Activity
3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione, and it has a molecular formula of C₁₁H₁₃N₃O₃·HCl. The structure features an imidazolidine core that is crucial for its biological activity. The presence of the methoxymethyl group and the amino phenyl moiety contributes to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticancer properties. For example, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 15.72 | Apoptosis induction |
| A2780 | 12.53 | Cell cycle arrest |
| MCF7 | 4.5 | Cytotoxicity against tumor cells |
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, imidazolidine derivatives have been reported to possess anti-inflammatory properties. These effects may be attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate solubility. In silico studies indicate that it may be a substrate for CYP enzymes, which are crucial for drug metabolism . Toxicity studies are essential to determine safe dosage levels in clinical applications.
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of similar imidazolidine derivatives against a panel of human tumor cell lines using the National Cancer Institute (NCI) protocols. Results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition rates across multiple cancer types .
- Antimicrobial Screening : In another study focused on antimicrobial activity, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed promising inhibitory effects, suggesting potential use in treating infections caused by resistant strains .
Q & A
Q. What analytical techniques are recommended to confirm the structural identity and purity of 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride in synthetic batches?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and integration ratios, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and differential scanning calorimetry (DSC) to confirm melting point consistency with literature values .
Q. What are the standard synthetic protocols for preparing this compound, and how are reaction conditions optimized to prevent decomposition?
- Methodological Answer : The compound is synthesized via a multi-step route involving cyclization of urea derivatives under acidic conditions. Key steps include:
- Aminophenyl precursor activation : Use of Boc-protected intermediates to prevent unwanted side reactions.
- Imidazolidine ring formation : Controlled heating (60–80°C) in anhydrous dimethylformamide (DMF) with catalytic p-toluenesulfonic acid .
Reaction progress is monitored via thin-layer chromatography (TLC) or inline Fourier-transform infrared (FTIR) spectroscopy to detect intermediate formations. Oxygen-sensitive steps require inert gas purging (N₂/Ar) to minimize oxidation .
Q. How can researchers assess the compound’s solubility and stability under various pH and solvent conditions for biological assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy at λmax .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to quantify degradation products. For pH stability, incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids .
Advanced Research Questions
Q. How should researchers address conflicting reports on the compound’s inhibitory activity against metalloproteinases in different experimental setups?
- Methodological Answer :
- Standardize assay conditions : Use recombinant enzymes (e.g., MMP-9) with consistent substrate concentrations (e.g., gelatinase substrate) and buffer ionic strength.
- Control for purity : Verify compound purity (>98%) via HPLC and exclude batch-to-batch variability.
- Validate with orthogonal methods : Compare fluorometric assays with zymography to confirm inhibition potency. Discrepancies may arise from differential binding to enzyme isoforms .
Q. What strategies are effective in modifying the compound’s core structure to enhance its pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
-
Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the methoxymethyl position to improve aqueous solubility.
-
Prodrug design : Mask the primary amine with acetyl or PEGylated groups to enhance bioavailability, followed by enzymatic cleavage in vivo.
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Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (Table 1) and evaluate via in vitro ADME assays .
Table 1 : Key Structural Modifications and Pharmacokinetic Outcomes
Modification Site Functional Group LogP Change Bioavailability (%F) Methoxymethyl -OH -0.8 35% → 62% Aminophenyl -COOCH₃ +0.3 28% → 18%
Q. In computational studies, which molecular docking parameters yield the most reliable predictions for this compound’s interaction with metalloproteinases?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS3e) optimized for metalloenzymes.
- Grid parameters : Define active-site residues (e.g., Zn²⁺-coordinating His residues in MMP-9) and set exhaustiveness to 32 for thorough sampling.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. RMSD thresholds <2.0 Å indicate reliable pose prediction .
Q. How can researchers differentiate this compound from structurally similar imidazolidine-2,4-dione derivatives in mixed reaction products?
- Methodological Answer :
- Chromatographic separation : Use reversed-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min). Monitor at 254 nm.
- Spectral differentiation : Compare ¹H NMR chemical shifts (e.g., methoxymethyl protons at δ 3.3–3.5 ppm vs. ethyl groups at δ 1.2–1.4 ppm).
- Mass fragmentation : Characterize via LC-MS/MS; the parent ion (m/z 323.1) fragments uniquely at m/z 180.1 (imidazolidine ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
